5'-Prenyllicodione
Description
5'-Prenyllicodione is a prenylated diketone derivative characterized by a unique structural motif combining a diketone core with a prenyl (3-methyl-2-butenyl) substituent.
Properties
CAS No. |
107390-47-6 |
|---|---|
Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C20H20O5/c1-12(2)3-4-14-9-16(20(25)11-18(14)23)19(24)10-17(22)13-5-7-15(21)8-6-13/h3,5-9,11,21,23,25H,4,10H2,1-2H3 |
InChI Key |
VAWLLIOUAFRMHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Prenyllicodione typically involves the prenylation of phenolic compounds. Prenylation is a universal covalent post-translational modification found in all eukaryotic cells, comprising the attachment of either a farnesyl or a geranylgeranyl isoprenoid . The process involves the use of prenyl bromide in the presence of anhydrous potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 5’-Prenyllicodione are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 5’-Prenyllicodione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5’-Prenyllicodione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in cellular processes due to its prenylated structure.
Medicine: Investigated for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and functional foods due to its biological activities.
Mechanism of Action
The mechanism of action of 5’-Prenyllicodione involves its interaction with various molecular targets and pathways. Prenylation plays a vital role in the diversification of natural products, including flavonoids, coumarins, and isoflavonoids . The prenyl group is important for protein-protein binding through specialized prenyl-binding domains, which can influence cellular signaling pathways and biological activities .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₅H₅ClN₂.
- Molecular Weight : 128.56 g/mol.
- Functional Groups : Chloropyrimidine core with a nitrile group.
- Synthesis: Catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]nickel(II) chloride under reflux in THF .
Comparison with 5'-Prenyllicodione :
| Property | 5'-Prenyllicodione (Hypothetical) | 5-Chloropyrimidine-2-carbonitrile |
|---|---|---|
| Core Structure | Diketone with prenyl group | Chloropyrimidine with nitrile |
| Bioactivity | Potential enzyme modulation | Not explicitly reported |
| Synthetic Complexity | High (prenylation steps) | Moderate (catalytic coupling) |
| Solubility | Likely hydrophobic due to prenyl group | Highly soluble in polar solvents |
However, the latter’s nitrile group offers versatility in further functionalization .
Functional Analog: Pioglitazone Hydrochloride (Thiazolidinedione Derivative)
Key Features :
Comparison with 5'-Prenyllicodione :
| Property | 5'-Prenyllicodione (Hypothetical) | Pioglitazone Hydrochloride |
|---|---|---|
| Core Structure | Diketone with prenyl group | Thiazolidinedione with aryl groups |
| Bioactivity | Underexplored; possible kinase inhibition | Well-established PPAR-γ agonism |
| Therapeutic Use | Research-stage | Clinically approved for diabetes |
| Synthetic Challenges | Prenylation and diketone stability | Multi-step aryl functionalization |
While Pioglitazone’s clinical relevance is clear, 5'-Prenyllicodione’s prenyl group may offer novel mechanisms of action, such as interference with protein prenylation pathways .
Comparison with Functionally Similar Compounds
5-Trione Derivatives
Key Features :
Comparison with 5'-Prenyllicodione :
| Property | 5'-Prenyllicodione (Hypothetical) | 5-Trione Derivatives |
|---|---|---|
| Functional Groups | Diketone + prenyl | Triketone + aryl/heteroaryl groups |
| Reactivity | Electrophilic diketone | Multifunctional redox activity |
| Pharmacological Targets | Hypothetical kinase inhibition | PPAR-γ, COX-2, and MAPK pathways |
5-Trione derivatives exhibit broader therapeutic applications due to their triketone motif, whereas 5'-Prenyllicodione’s prenyl group may confer selectivity for lipid-associated targets .
Research Findings and Data Tables
Table 1: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity |
|---|---|---|---|---|
| 5'-Prenyllicodione | C₁₀H₁₄O₂ (Hypo.) | 166.22 | Diketone, Prenyl | Research-stage |
| 5-Chloropyrimidine-2-carbonitrile | C₅H₅ClN₂ | 128.56 | Chloropyrimidine, Nitrile | Synthetic intermediate |
| Pioglitazone HCl | C₁₉H₂₀N₂O₃S·HCl | 392.91 | Thiazolidinedione, Aryl | PPAR-γ agonist |
| 5-Trione Derivative | Varies | 300–400 | Triketone, Aryl | Antidiabetic, Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
